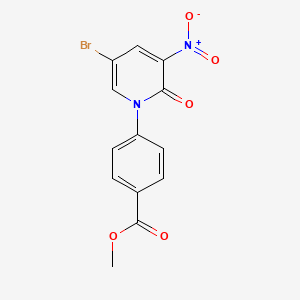
Methyl 4-(5-bromo-3-nitro-2-oxopyridin-1(2H)-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(5-bromo-3-nitro-2-oxopyridin-1(2H)-yl)benzoate is a complex organic compound that belongs to the class of pyridine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-bromo-3-nitro-2-oxopyridin-1(2H)-yl)benzoate typically involves multi-step organic reactions. One common method includes the nitration of a pyridine derivative followed by bromination and esterification. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process might include continuous flow reactors and advanced purification techniques to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(5-bromo-3-nitro-2-oxopyridin-1(2H)-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions may involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while hydrolysis of the ester group can produce a carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which Methyl 4-(5-bromo-3-nitro-2-oxopyridin-1(2H)-yl)benzoate exerts its effects involves interactions with specific molecular targets. The nitro group and bromine atom may play crucial roles in binding to enzymes or receptors, leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-(5-chloro-3-nitro-2-oxopyridin-1(2H)-yl)benzoate: Similar structure with a chlorine atom instead of bromine.
Methyl 4-(5-bromo-3-amino-2-oxopyridin-1(2H)-yl)benzoate: Contains an amino group instead of a nitro group.
Methyl 4-(5-bromo-3-nitro-2-oxopyridin-1(2H)-yl)phenylacetate: Different ester group attached to the benzoate ring.
Uniqueness
Methyl 4-(5-bromo-3-nitro-2-oxopyridin-1(2H)-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a bromine atom and a nitro group can influence its reactivity and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C13H9BrN2O5 |
|---|---|
Molekulargewicht |
353.12 g/mol |
IUPAC-Name |
methyl 4-(5-bromo-3-nitro-2-oxopyridin-1-yl)benzoate |
InChI |
InChI=1S/C13H9BrN2O5/c1-21-13(18)8-2-4-10(5-3-8)15-7-9(14)6-11(12(15)17)16(19)20/h2-7H,1H3 |
InChI-Schlüssel |
OXGNGRNPIYPJLQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)N2C=C(C=C(C2=O)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-3,10-dihydropyrrolo[3,2-a]carbazole](/img/structure/B15089908.png)
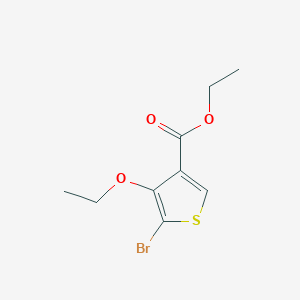
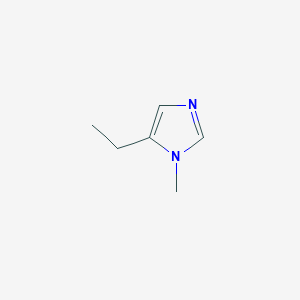
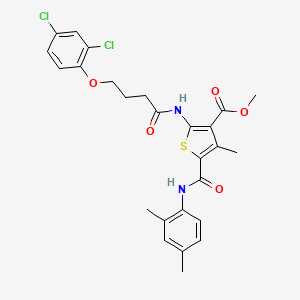
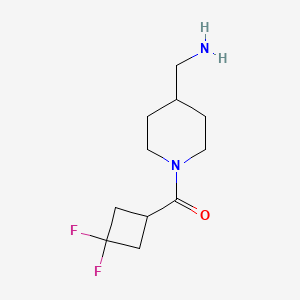

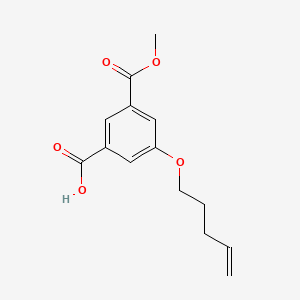
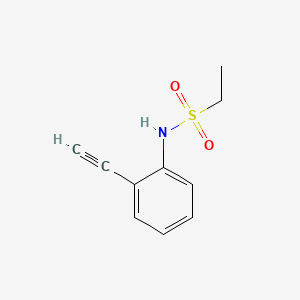
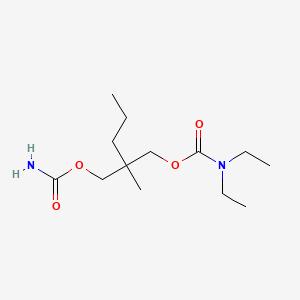
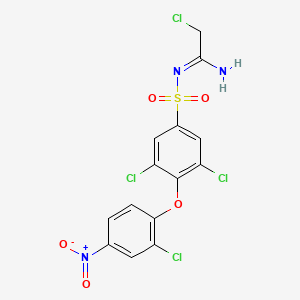
![2,6-Bis(trimethylsilyloxy)bicyclo[3.3.1]nonane-2,6-dicarbonitrile](/img/structure/B15090000.png)

![5'-Bromo-6'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B15090010.png)

